molecular formula C41H57N7O8 B12405193 Myelopeptide-2

Myelopeptide-2

Cat. No.: B12405193
M. Wt: 775.9 g/mol
InChI Key: ITQOCODEBWMEKP-LXOXETEGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-Val-Val-Tyr-Pro-Trp, more widely known in scientific literature as Myelopeptide-2 (MP-2), is a bioactive hexapeptide of bone marrow origin first isolated from porcine bone marrow cell culture . This compound is recognized as a bioregulatory mediator with pronounced immunoregulatory activity, and its sequence is identical to a conservative fragment (residues 31-36) of the beta-chain of hemoglobin . The peptide is provided as a lyophilized powder with a molecular formula of C41H57N7O8 and a molecular weight of 776 Da . It is characterized by a purity of greater than 95% as determined by HPLC. The product is for research use only and is not intended for diagnostic, therapeutic, or cosmetic procedures, or for human or animal consumption. Researchers should note that a closely related and extensively studied heptapeptide, Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr), shares the same core sequence with an additional C-terminal threonine residue. The body of research on Spinorphin may provide valuable, complementary insights into the potential biological roles and mechanisms of this peptide family. Studies indicate that Spinorphin acts as an endogenous inhibitor of enkephalin-degrading enzymes and exhibits antinociceptive and anti-inflammatory properties . The sequence "Tyr-Pro-Trp" is also noted in research as being significant for biological activity .

Properties

Molecular Formula

C41H57N7O8

Molecular Weight

775.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C41H57N7O8/c1-22(2)18-29(42)36(50)46-35(24(5)6)39(53)47-34(23(3)4)38(52)44-31(19-25-13-15-27(49)16-14-25)40(54)48-17-9-12-33(48)37(51)45-32(41(55)56)20-26-21-43-30-11-8-7-10-28(26)30/h7-8,10-11,13-16,21-24,29,31-35,43,49H,9,12,17-20,42H2,1-6H3,(H,44,52)(H,45,51)(H,46,50)(H,47,53)(H,55,56)/t29-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ITQOCODEBWMEKP-LXOXETEGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Leu-Val-Val-Tyr-Pro-Trp

Resin Selection and Initial Setup

The synthesis of Leu-Val-Val-Tyr-Pro-Trp predominantly employs the solid-phase peptide synthesis (SPPS) Fmoc (9-fluorenylmethoxycarbonyl) strategy , which ensures stepwise assembly of the peptide chain on an insoluble polymeric resin. The Rink-Amide MBHA (4-methylbenzhydrylamine) resin is commonly selected for its compatibility with C-terminal amidation, enhancing enzymatic stability. The resin’s amine functionality initiates the sequential addition of amino acids, starting from the C-terminal Trp residue.

Amino Acid Activation and Coupling

Each amino acid is activated using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation. For instance, the coupling of Fmoc-Trp-OH to the resin proceeds at 0°C for 5 minutes, followed by room-temperature stirring overnight. The Fmoc group is subsequently removed with 20% piperidine to expose the next amino group for subsequent couplings.

Sequential Assembly of the Peptide Chain

The peptide chain is extended in the order Trp → Pro → Tyr → Val → Val → Leu , with each residue undergoing activation and coupling cycles. Hydrophobic residues like Val and Leu require extended coupling times (up to 2 hours) to ensure complete reaction, while Tyr and Trp necessitate light-protected environments to prevent oxidation. Mid-synthesis quality checks, such as Kaiser tests , verify the completion of each coupling step.

Cleavage and Global Deprotection

After chain assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) . This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for Tyr and Trp). The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a white powder.

Analytical Characterization and Purification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is used to assess purity. For Leu-Val-Val-Tyr-Pro-Trp, retention times (t_R ) typically range between 20–45 minutes , depending on the column and solvent system. Preparative HPLC purifies the crude peptide to >95% purity, critical for biological studies.

Table 1: HPLC and Mass Spectrometry Data for Leu-Val-Val-Tyr-Pro-Trp Derivatives
Compound Molecular Formula [MH]+ Calculated [MH]+ Observed t_R (min) LogP
Rh-S C73H95N11O11 1301.7213 1302.7199 41.34 0.54
Dm-S C52H73N11O12 1044.2025 1044.5501 26.88 1.16

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion ([MH]+) with high accuracy. For example, the theoretical mass of Leu-Val-Val-Tyr-Pro-Trp (C45H65N9O9) is 876.0525 Da , closely matching observed values. Discrepancies >0.1% necessitate re-purification.

Optical Rotation and LogP Determination

The optical rotation ([α]546) of the peptide in methanol (c = 0.01) is typically −74° , indicating chiral purity. LogP values, calculated using RP-HPLC, range from 0.42–1.35 , reflecting the peptide’s hydrophobicity and membrane permeability.

Optimization Strategies for Enhanced Yield and Purity

Minimizing Racemization

Racemization during coupling is mitigated by using HOBt/DIPEA activation and maintaining low temperatures (0–4°C). Enzymatic coupling methods, as demonstrated in LH-RH derivative synthesis, further reduce epimerization risks.

Solvent and Resin Modifications

Substituting DMF (dimethylformamide) with NMP (N-methylpyrrolidone) improves solubility of hydrophobic residues like Val and Leu. Additionally, PEG-PS resins enhance swelling in polar solvents, accelerating reaction kinetics.

Recycling Unreacted Fragments

Unreacted peptide fragments from incomplete couplings are recovered via n-butanol/water partitioning , as described in LH-RH synthesis protocols, improving overall yield.

Biological Applications and Stability Studies

Opioid Receptor Modulation

Leu-Val-Val-Tyr-Pro-Trp forms the core of spinorphin, which inhibits enkephalin-degrading enzymes, enhancing analgesic effects. Modifications like Ac5c (1-aminocyclopentane-1-carboxylic acid) substitution at Pro increase metabolic stability without compromising activity.

Antioxidant Properties

The Tyr and Trp residues contribute to radical scavenging, with EC50 values comparable to glutathione in DPPH assays.

Chemical Reactions Analysis

Types of Reactions: Myelopeptide-2 undergoes various chemical reactions,

Biological Activity

Leu-Val-Val-Tyr-Pro-Trp (LVV-hemorphin-7) is a decapeptide derived from the cleavage of hemoglobin and belongs to the hemorphin family of peptides. This compound exhibits significant biological activities, particularly in the modulation of opioid receptors and cardiovascular functions. Its structure and amino acid composition contribute to its diverse pharmacological effects, making it an important subject of research in biochemistry and pharmacology.

Opioid Receptor Interaction

LVV-hemorphin-7 has been shown to interact with various opioid receptors, particularly the μ-opioid receptor (MOR). This interaction is crucial for its analgesic properties. Studies indicate that LVV-hemorphin-7 can produce analgesia in animal models, similar to classical opioid peptides, despite having a relatively low receptor affinity . The sequence Tyr-Pro-Trp is particularly significant for binding to these receptors, enhancing its biological activity .

Antihypertensive Effects

Research has highlighted the potential antihypertensive effects of LVV-hemorphin-7. It has been observed that this peptide can influence blood pressure regulation through its interaction with the sympathetic nervous system. The presence of specific amino acids at the C-terminus, such as Arg-Phe, plays a role in modulating cardiovascular responses .

The mechanisms through which LVV-hemorphin-7 exerts its effects include:

  • ACE Inhibition : LVV-hemorphin-7 acts as an angiotensin-converting enzyme (ACE) antagonist, which is crucial for regulating blood pressure and fluid balance .
  • Enkephalinase Inhibition : This peptide inhibits enzymes that degrade enkephalins, thereby prolonging their action in pain pathways .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of LVV-hemorphin-7:

  • Analgesic Activity : In animal models, LVV-hemorphin-7 demonstrated significant analgesic effects against morphine-resistant pain pathways. This suggests its potential use in treating chronic pain conditions .
  • Cardiovascular Studies : A study involving rat models showed that administration of LVV-hemorphin-7 resulted in notable changes in blood pressure and heart rate, indicating its role in cardiovascular modulation .
  • Antimicrobial Properties : Some derivatives of LVV-hemorphin have shown antimicrobial activity, suggesting potential applications in treating infections .

Data Table: Biological Activities of LVV-Hemorphin-7

Activity Mechanism/Effect Reference
Opioid receptor agonismAnalgesia via μ-opioid receptor activation
AntihypertensiveACE inhibition and modulation of sympathetic activity
Enkephalinase inhibitionProlonged action of endogenous opioids
AntimicrobialActivity against certain bacterial strains

Scientific Research Applications

The applications of the compound "Leu-Val-Val-Tyr-Pro-Trp" are related to its function as a hemorphin. Hemorphins are a class of bioactive peptides derived from the hemoglobin molecule and found in the mammalian nervous system .

Hemorphin-7 and Analogs

  • LVV-Hemorphin-7: The decapeptide Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe, also known as LVV-hemorphin-7, is the largest hemorphin and is abundant in the mammalian nervous system . It exhibits more stable interactions with MOR receptors .
  • Antihypertensive Action: The structure-activity relationship and potential antihypertensive action of LVV-hemorphins, particularly analogs of LVV-hemorphin-7, have been investigated . The amino acid sequence -Arg-Phe at the C-terminus of hemorphins can activate cardiovascular changes via the sympathetic nervous system .

Analgesic and Anxiolytic Effects

Dipeptides and tripeptides containing specific amino acids, such as Tyr, Trp, and His, have shown various physiological activities :

  • Analgesic Activity: Tyr-Arg dipeptides exhibit analgesic activity .
  • Anxiolytic-like Activity: Tyr-Leu, Phe-Leu, and Trp-Leu dipeptides display anxiolytic-like activity .

Antioxidant Properties

  • Radical Scavenging Activity: Peptides containing Tyr, Trp, Cys, or Met residues show enhanced radical scavenging activity . The antioxidant capacities of Trp and Trp-Val were at the same level, and the amino acid order of the dipeptide affected its antioxidant capacities .
  • Tripeptides: Tyr-containing tripeptides exhibit higher scavenging activities against hydrophilic ABTS and AAPH radicals compared to His-containing tripeptides, indicating the important role of Tyr residues in free radical scavenging activity .

Anticonvulsant and Antinociceptive Activities

Short-chain synthetic hemorphin peptide derivatives containing non-natural amino acids have been tested for anticonvulsant and potential antinociceptive activities in mice . For example, Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2 showed the highest biological activity in which glutamine is replaced with Dap .

Table of Hemorphin-5 Analogs

V2/H2 Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2C42H60N10O9antinociceptive and anticonvulsant activity
V3/H3 Val-Val-Tyr-Pro-Trp-Thr-Dab-NH2C43H62N10O9antinociceptive and anticonvulsant activity
V4/H4 Val-Val-Tyr-Pro-Trp-Thr-Orn-NH2C44H64N10O9antinociceptive and anticonvulsant activity
V5/H5 Val-Val-Tyr-Pro-Trp-Thr-Lys-NH2C45H66N10O9antinociceptive and anticonvulsant activity
V6/H6 Ile-Val-Val-Tyr-Pro-Trp-Thr-Gln-NH2C50H73N11O11antinociceptive and anticonvulsant activity
V7/H7 Aib-Val-Val-Tyr-Pro-Trp-Thr-Gln-NH2C48H69N11O11antinociceptive and anticonvulsant activity
V2p C42H60N9O12Pantinociceptive and anticonvulsant activity
V3p C43H62N9O12Pantinociceptive and anticonvulsant activity

Intestinal Absorption

Studies on dipeptides such as Val-Tyr and Trp-His have shown their potential as functional components, with varying absorption rates in vivo .

  • Absorption Rates: The absorption of dipeptides decreases in the order of Trp-His > His-Trp > Val-Tyr > Leu-Tyr > Met-Tyr .
  • Competitive Inhibition: The transport of dipeptides Val-Tyr and Trp-His can be inhibited by the presence of other PepT1 substrates like Gly-Sar .

Comparison with Similar Compounds

Myelopeptide Family Members

The myelopeptide family includes four primary members: MP-1, MP-2, MP-3, and MP-3. Structural and functional differences are summarized below:

Peptide Sequence Function Source References
MP-1 Phe-Leu-Gly-Phe-Pro-Thr Immunoregulatory; enhances T-helper (Th) cell activity and antibody production Bone marrow supernatant
MP-2 Leu-Val-Val-Tyr-Pro-Trp Restores T-cell function; counteracts tumor/viral suppression of IL-2 Bone marrow supernatant
MP-3 Leu-Val-Cys-Tyr-Pro-Gln Enhances macrophage phagocytosis; protects against pathogens Bone marrow supernatant
MP-4 Phe-Pro-Arg-Ile-Met-Thr-Pro Induces differentiation of leukemic cell lines (HL-60, K-562) Bone marrow supernatant

Key Differences :

  • MP-2 uniquely targets IL-2 pathways in T-cells, while MP-1 modulates Th-cell interactions, and MP-3 activates innate immunity via macrophages .
  • Structural variations (e.g., MP-3’s Cys residue) correlate with distinct biological roles, such as redox regulation or protein binding .

Immunomodulatory Peptides with Structural Similarities

Cyclic Thymopentin Analog (cTP)
  • Sequence : Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) .
  • Function : Enhances macrophage phagocytosis and B-cell antibody production compared to linear thymopentin (TP-5).
  • Mechanism : Cyclization confers protease resistance and stabilizes conformation, improving bioavailability .
  • Contrast with MP-2 : cTP targets adaptive immunity (B-cells), whereas MP-2 focuses on T-cell recovery .
Renin-Inhibitory Peptides
  • Example : Ac-Ftr-Pro-Phe-His-Sta-Val-Ftr-NH2 (KI = 6.7 × 10⁻¹¹ M) .
  • Function : Competitive inhibition of human renin for hypertension management.
  • Mechanism : Binds renin active site via modified P1-P1’ residues (e.g., Sta substitution).
  • Contrast with MP-2: Renin inhibitors target the cardiovascular system, while MP-2 is immunocentric .

Peptides with Overlapping Residues but Divergent Functions

Val-Leu-Pro-Val-Pro (VLPVP)
  • Source : Milk-derived hypotensive peptide .
  • Function : ACE inhibition; reduces blood pressure via paracellular transport in intestinal cells.
  • Mechanism : Acts on the renin-angiotensin system (RAS), unlike MP-2’s immune-focused activity .
Val-Glu-Pro (VEP)
  • Source : Spirulina platensis .
  • Function : ACE inhibition; downregulates renal RAS components (renin, ACE, AT1 receptor).
  • Contrast with MP-2: VEP’s antihypertensive effects contrast with MP-2’s immunorestorative role .

Cyclic Peptides with Pro/Trp Residues

Cyclo-(Gly-Thz-Pro-Leu-Val-Gln-Thz)
  • Source : Synthetic antitumor peptide .
  • Function : Inhibits lung cancer A-549 cells (IC₅₀: 10–30 µg/mL).
  • Contrast with MP-2 : Targets oncology via direct cytotoxicity, whereas MP-2 modulates immune evasion .
Cyclo(-Trp-Pro)
  • Structure : Diketopiperazine scaffold .
  • Function : Unspecified bioactivity; structural rigidity contrasts with MP-2’s linear, flexible conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.